Product packaging for 5-Methoxy-1H-pyrrole-2-carboxaldehyde(Cat. No.:)

5-Methoxy-1H-pyrrole-2-carboxaldehyde

Cat. No.: B12103059
M. Wt: 125.13 g/mol
InChI Key: PRLLWGGKEROCPN-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrole-2-carboxaldehyde (CAS 70118-98-8) is a high-purity chemical building block specializing in the synthesis of complex molecules for research applications. With the molecular formula C6H7NO2 and a molecular weight of 125.13, this compound features a pyrrole ring substituted with a reactive formyl group at the 2-position and a methoxy group at the 5-position. This structure makes it a versatile precursor in organic and medicinal chemistry. Pyrrole-2-carboxaldehyde derivatives are significant in various research fields. They are recognized as key skeletons in physiological markers and are found in numerous natural products isolated from fungi, plants, and microorganisms . The well-known diabetes molecular marker, pyrraline, for instance, contains a pyrrole-2-carboxaldehyde core, highlighting the biological relevance of this structural motif . As such, this compound is invaluable for studying advanced glycation end products (AGEs) and related metabolic pathways. In synthetic chemistry, this compound serves as a crucial intermediate. Pyrrole-2-carboxaldehydes are widely used in the construction of diverse heterocyclic systems, including azaindoles, via imine-mediated cascade reactions . Furthermore, the pyrrole heterocycle is a fundamental component in developing new antibacterial agents . Researchers utilize this and similar aldehydes to create novel compounds for screening against resistant bacterial strains, leveraging its potential as a core scaffold in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B12103059 5-Methoxy-1H-pyrrole-2-carboxaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-methoxy-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C6H7NO2/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3

InChI Key

PRLLWGGKEROCPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N1)C=O

Origin of Product

United States

Isolation and Natural Occurrence of Pyrrole 2 Carboxaldehyde Derivatives

Discovery and Characterization from Fungal Species

Fungi are a prolific source of structurally unique secondary metabolites, including a variety of pyrrole-2-carboxaldehyde derivatives. Edible mushrooms, in particular, have been a focus of research due to their potential pharmacological activities. nih.govmdpi.com For instance, a pyrrole-2-carboxaldehyde derivative, 5-(methoxymethyl)-1H-pyrrole-2-carboxaldehyde, was among seven metabolites isolated from Purpureocillium lavendulum. nih.gov Another derivative was isolated from Mycoleptodonoides aitchisonii and was investigated for its biological activities. mdpi.com

An endophytic fungus, Fusarium incarnatum, isolated from the mangrove plant Aegiceras corniculatum, has also been found to produce pyrrole (B145914) and indole (B1671886) alkaloids. nih.gov The continuous exploration of fungal species is expected to unveil more novel pyrrole-2-carboxaldehyde derivatives with interesting chemical structures and biological properties.

Table 1: Pyrrole-2-Carboxaldehyde Derivatives from Fungal Species

Compound Name Fungal Source Reference
5-(methoxymethyl)-1H-pyrrole-2-carboxaldehyde Purpureocillium lavendulum nih.gov
Unspecified Pyrrole-2-Carboxaldehyde Derivative Mycoleptodonoides aitchisonii mdpi.com
Pyrrole and Indole Alkaloids Fusarium incarnatum nih.gov

Isolation from Plant Matrices and Elucidation of their Derivatives

Plants are another rich reservoir of pyrrole-2-carboxaldehyde derivatives, which can be found in various parts of the plant, including the roots, leaves, and seeds. nih.govnih.gov

Pyrrole-2-carboxaldehydes in Edible Plants and Their Contribution to Aromatic Profiles

Pyrrole-2-carboxaldehyde derivatives have been identified as contributing components to the characteristic aromas of certain foods. For example, gas chromatography-mass spectrometry (GC-MS) analysis has shown that these compounds are partly responsible for the aromatic flavor of raw cane sugar. nih.gov Furthermore, several pyrrole-2-carboxaldehyde lactones have been isolated from roasted chicory root (Cichorium intybus L.), where they likely contribute to its distinct roasted aroma. nih.gov The formation of these compounds in food is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. hmdb.ca

Table 2: Pyrrole-2-Carboxaldehyde Derivatives in Edible Plants

Plant Source Compound Type Contribution Reference
Raw Cane Sugar Pyrrole-2-carboxaldehydes Aromatic flavor nih.gov
Roasted Chicory Root (Cichorium intybus L.) Pyrrole-2-carboxaldehyde lactones Roasted aroma nih.gov

Isolation from Medicinal Plants and Structural Analogues

Medicinal plants have been a valuable source for the discovery of novel compounds with therapeutic potential. In 2005, a study on the ethanol (B145695) extract of Salvia miltiorrhiza, a plant used in traditional Chinese medicine, led to the isolation and spectroscopic characterization of five nitrogen-containing compounds, one of which was 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde. nih.govmdpi.com

Additionally, research on the fruits of Celastrus orbiculatus resulted in the isolation of a fused lactone derivative of pyrrole-2-carboxaldehyde. nih.gov The seeds of the common watermelon (Citrullus lanatus) have also yielded new pyrrole carboxaldehydes. nih.govmdpi.com These findings underscore the structural diversity of pyrrole-2-carboxaldehyde derivatives present in the plant kingdom and highlight the potential for discovering more unique analogues from medicinal flora.

Table 3: Pyrrole-2-Carboxaldehyde Derivatives from Medicinal Plants

Plant Source Compound Name/Type Reference
Salvia miltiorrhiza 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde nih.govmdpi.com
Celastrus orbiculatus (fruits) Fused lactone derivative of Pyrrole-2-carboxaldehyde nih.gov
Citrullus lanatus (seeds) New pyrrole carboxaldehydes nih.govmdpi.com

Microbial Origin and Metabolomic Insights into Pyrrole-2-Carboxaldehyde Biosynthesis

Beyond fungi, other microorganisms are also capable of producing pyrrole-2-carboxaldehyde derivatives. For instance, various 3-alkyl-pyrrole-2-carboxaldehyde derivatives have been isolated from the marine sponge Oscarella lobularis. nih.gov

From a metabolomic perspective, the biosynthesis of the pyrrole ring, the core structure of these compounds, is understood to involve precursors such as amino acids (like glycine, proline, and serine) and dicarboxylic acids. nih.gov A more recent discovery has shed light on a biosynthetic pathway that utilizes N-acetylglucosamine as a precursor, which, through several enzymatic steps, leads to the formation of a pyrrole-2-carboxylic acid derivative. nih.gov

Furthermore, recent research has demonstrated the enzymatic synthesis of pyrrole-2-carboxaldehyde from pyrrole via CO2 fixation. mdpi.com This one-pot reaction utilizes a UbiD-type decarboxylase and a carboxylic acid reductase, showcasing a novel biocatalytic route for the production of these aldehydes. mdpi.comresearchgate.net This enzymatic approach is of considerable interest as it operates under ambient conditions. mdpi.com

Chemical Reactivity and Derivatization of 5 Methoxy 1h Pyrrole 2 Carboxaldehyde and Analogs

Aldehyde Functional Group Transformations

The aldehyde group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of pyrrole (B145914) derivatives.

The aldehyde functional group of pyrrole-2-carboxaldehydes can be readily oxidized to the corresponding carboxylic acid. While specific studies on the 5-methoxy derivative are not detailed, general methodologies for pyrrole-2-carboxaldehydes are applicable. For instance, the Tollen's reagent can be used to oxidize pyrrole-2-carboxaldehyde to pyrrole-2-carboxylic acid quora.com. Enzymatic approaches have also been explored; carboxylic acid reductase (CAR) enzymes are capable of the reverse reaction, reducing pyrrole-2-carboxylic acids to their aldehydes, and this process can be coupled with enzymes like UbiD for a one-pot carboxylation and reduction of pyrrole mdpi.com. The development of efficient de novo synthesis methods for pyrrole-2-carboxaldehyde skeletons, which avoids overoxidation to benzoic acids, highlights the controlled nature of these oxidative processes organic-chemistry.orgacs.org.

Table 1: Examples of Oxidative Conversion Methods

Starting Material Reagent/Catalyst Product Notes
Pyrrole-2-carboxaldehyde Tollen's Reagent Pyrrole-2-carboxylic acid A classic method for aldehyde oxidation quora.com.
Pyrrole UbiD / CAR enzyme system Pyrrole-2-carboxaldehyde Biosynthetic route involving CO2 fixation and reduction mdpi.com.

This table is generated based on available data and general principles of organic synthesis.

The reduction of the aldehyde group in pyrrole-2-carboxaldehydes to a primary alcohol is a fundamental transformation. For example, 2,5-disubstituted pyrroles can be reduced with sodium borohydride in boiling 2-propanol cdnsciencepub.com. This conversion is a key step in the synthesis of various pyrrole-containing natural products and bioactive molecules. The resulting pyrrole primary alcohols serve as important synthetic intermediates for further functionalization.

The carbonyl group of pyrrole-2-carboxaldehydes readily undergoes condensation reactions with primary amines and their derivatives to form a variety of nitrogen-containing compounds.

Imines (Schiff Bases): These are formed by the reaction of aldehydes with primary amines. Imines derived from pyrrole-2-carboxaldehydes are a subclass of Schiff bases, which are condensation products of carbonyl compounds with aliphatic or aromatic amines, characterized by a C=N linkage globalscientificjournal.comresearchgate.net. For instance, 4- and 5-nitro-pyrrole-2-carboxaldehydes are known to form stable azafulvenes (a type of iminium salt) with secondary amines cdnsciencepub.com.

Hydrazones: These are synthesized by reacting the aldehyde with hydrazine or its derivatives.

Thiosemicarbazones: The reaction of pyrrole-2-carboxaldehyde with thiosemicarbazide yields the corresponding thiosemicarbazone globalscientificjournal.com. These compounds, along with their analogs from thiophene-2-carboxaldehyde and pyridine-2-carboxaldehyde, are versatile ligands known to coordinate with metal ions and have been investigated for their biological activities globalscientificjournal.comnih.govrepec.orgnih.govgoogle.com. The thiosemicarbazone ligand typically coordinates to a metal center through the azomethine nitrogen and the thionic sulfur atom globalscientificjournal.comnih.gov.

Table 2: Condensation Products of Pyrrole-2-carboxaldehyde Analogs

Reactant Product Type Key Features
Primary Amine Imine (Schiff Base) Contains a C=N double bond; serves as a versatile synthetic intermediate globalscientificjournal.comresearchgate.net.
Hydrazine Hydrazone Contains a C=N-N linkage; used in various chemical syntheses.

This table is generated based on established chemical principles for aldehyde condensation reactions.

Pyrrole Ring Electrophilic Substitution Reactions

The pyrrole ring is electron-rich and highly reactive towards electrophiles. Substitutions generally occur at the C2 or C5 positions (α-positions) because the cationic intermediate formed is stabilized by three resonance structures, making it more stable than the intermediate from attack at the C3 or C4 positions (β-positions), which has only two resonance structures quora.comquora.com. The presence of substituents on the ring significantly influences both the reactivity and the regioselectivity of these reactions.

The presence of an electron-withdrawing group like the carboxaldehyde at the C2 position deactivates the pyrrole ring towards electrophilic attack by reducing its electron density quora.com. However, the ring remains sufficiently reactive for substitution to occur.

Halogenation: Pyrrole is extremely reactive towards halogens, often leading to polyhalogenated products mbbcollege.inquimicaorganica.org. To achieve selective monohalogenation, milder conditions such as low temperatures and diluted reagents are necessary quimicaorganica.org. For pyrrole-2-carboxaldehyde derivatives, electrophilic chlorination with N-chlorosuccinimide has been shown to be selective for the position adjacent to an electron-donating group nih.gov.

Nitration: Direct nitration of pyrrole with harsh reagents like a nitric acid/sulfuric acid mixture can lead to decomposition mbbcollege.in. Milder conditions, such as using nitric acid in acetic anhydride at low temperatures (-10°C), are required to obtain 2-nitropyrrole youtube.com. For a substituted pyrrole like N-(p-nitrophenyl)pyrrole-2-carbaldehyde, bromination occurs at the C5 position researchgate.net.

Substituents on the pyrrole ring exert a strong influence on its reactivity and the orientation of incoming electrophiles through inductive and resonance effects quora.comquora.com.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and alkyl groups are activating. They increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. The methoxy group at the C5 position in 5-Methoxy-1H-pyrrole-2-carboxaldehyde would activate the ring, counteracting the deactivating effect of the C2-aldehyde group. EDGs generally direct incoming electrophiles to the vacant α- or β-positions.

Electron-Withdrawing Groups (EWGs): Groups like aldehyde (-CHO), nitro (-NO2), and cyano (-CN) are deactivating quora.com. They decrease the electron density of the ring, making electrophilic substitution more difficult quora.com. An EWG at the C2 position will direct an incoming electrophile primarily to the C4 position and to a lesser extent, the C5 position.

Intramolecular Cyclization and Annulation Reactions

The pyrrole-2-carboxaldehyde scaffold is a valuable building block for the synthesis of more complex heterocyclic structures through intramolecular cyclization and annulation reactions. These transformations leverage the reactivity of the aldehyde group and the pyrrole ring to construct fused polycyclic systems, which are prevalent in pharmacologically active compounds and natural products.

Formation of Fused Heterocyclic Systems from Pyrrole-2-Carboxaldehydes

Pyrrole-2-carboxaldehyde and its derivatives are versatile precursors for synthesizing fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. These reactions often proceed through annulation strategies, where a new ring is formed onto the initial pyrrole framework.

One notable method is the base-promoted [4+2] annulation of pyrrole-2-carboxaldehyde derivatives with β,γ-unsaturated α-ketoesters. Using a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), this reaction proceeds efficiently under mild conditions to yield multisubstituted 5,6-dihydroindolizines. The process is tolerant of a variety of functional groups, making it a useful synthetic tool. acs.org

Similarly, an efficient synthesis of indolizines bearing a thioether group has been developed via a [4+2] annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts. This transformation results in a diverse range of target compounds with various substituents in moderate to good yields. nih.gov

Another approach involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. This process leads to the formation of novel benzo[d]imidazole pyrrolo[1,2-a]pyrazine hybrids through a double dehydrative cyclization mechanism.

Furthermore, a de novo synthesis of pyrrole-2-carbaldehyde skeletons can be achieved through an oxidative annulation process. This method utilizes aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters in the presence of a copper catalyst, iodine, and oxygen. The proposed mechanism involves several key steps: sequential iodination, Kornblum oxidation, condensation, cyclization, and finally, oxidative aromatization to form the pyrrole-2-carboxaldehyde product. jetir.orgias.ac.in

The table below summarizes various annulation reactions involving pyrrole-2-carboxaldehyde derivatives for the formation of fused heterocyclic systems.

ReactantsReagents/ConditionsFused System Formed
Pyrrole-2-carbaldehyde derivatives + β,γ-unsaturated α-ketoestersDBN (base)5,6-Dihydroindolizines
N-substituted pyrrole-2-carboxaldehydes + prop-2-ynylsulfonium saltsBaseThioether-substituted Indolizines
1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes + o-phenylenediaminesAcid-catalyzedBenzo[d]imidazole pyrrolo[1,2-a]pyrazines
Aryl methyl ketones + arylamines + acetoacetate estersCu catalyst, I₂, O₂Pyrrole-2-carbaldehydes (via oxidative annulation)

Quantum Chemical Insights into Reaction Mechanisms and Substituent Effects

Quantum chemical calculations provide significant insights into the mechanisms of intramolecular reactions involving pyrrole-2-carboxaldehyde derivatives. For instance, the reaction between hydroxylamine (B1172632) and N-allenylpyrrole-2-carbaldehyde has been studied using methods like B3LYP and B2PLYP-D2. These studies reveal that solvent molecules play a crucial role in both proton transfer and in accurately modeling the activation barriers of the reaction. daneshyari.comresearchgate.net

In this specific reaction, the E-oxime intermediate can undergo cyclization to yield two potential isomeric products. The formation of 3-methylpyrrolo[1,2-a]pyrazine-2-oxide occurs through the intramolecular nucleophilic addition of the oxime nitrogen atom to the internal allenyl carbon atom. Computational models have calculated the activation barrier for this transition state. daneshyari.com

Substituent effects also play a critical role in directing the outcome of annulation reactions. In the Ag-mediated intramolecular annulation of 2-en-4-ynyl azides, substrates with electron-donating substituents, such as methoxy groups, on the aryl ring generally perform better than those with electron-withdrawing groups. ufv.br The nature of the substituent can influence the reaction pathway. For example, in iodine-mediated electrophilic annulation, substrates with electron-rich groups tend to favor the formation of 5-iodopyridine, whereas those with electron-poor groups are more likely to yield 2-acylpyrrole. ufv.br

The electronic effects of substituents on the pyrrole ring itself also influence reactivity. For 1-(p-substituted aryl)pyrroles undergoing Vilsmeier-Haack formylation, the electronic effects of the substituent are primarily inductive and have a small impact on the position of formylation, which is mainly controlled by steric factors. nih.gov

Coordination Chemistry of Pyrrole-2-Carboxaldehyde Ligands

Pyrrole-2-carboxaldehyde and its derivatives, particularly Schiff bases formed from the condensation of the aldehyde with primary amines, are versatile ligands in coordination chemistry. The presence of multiple donor atoms (typically nitrogen and oxygen or sulfur) allows them to form stable complexes with a wide range of transition metals.

Synthesis and Characterization of Metal Complexes

Metal complexes of pyrrole-2-carboxaldehyde-derived Schiff bases are typically synthesized by reacting the pre-formed ligand with a metal salt in an appropriate solvent, often with gentle heating. For example, Fe(II), Co(II), and Ni(II) complexes have been synthesized from the Schiff base N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline. researchgate.netasianpubs.org Similarly, Cu(II), Co(II), Mn(II), Zn(II), and Ni(II) complexes have been prepared from a Schiff base ligand derived from the condensation of pyrrole-2-carboxaldehyde with the amino acid alanine. jetir.org

The resulting metal complexes are characterized by a suite of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A characteristic shift in the frequency of the azomethine (C=N) stretching vibration upon complexation indicates the involvement of the imine nitrogen in binding to the metal ion. The disappearance of the N-H band of a thioamide group and the C=S band can indicate deprotonation and coordination of a thiolate sulfur. scispace.com Bands at lower frequencies (e.g., 540-570 cm⁻¹ and 350-408 cm⁻¹) are often assigned to M-N and M-O stretching vibrations, respectively, further confirming coordination. jetir.org

UV-Vis Spectroscopy: Gives information about the electronic transitions within the complex and can be indicative of its geometry. For instance, a Cu(II) complex showing bands around 332, 447, and 540 nm is characteristic of a distorted square planar structure. jetir.org

NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the structure of the ligand and can indicate changes upon complexation. The absence of the thioamide N-H proton signal in the complex's spectrum compared to the free ligand confirms deprotonation and coordination. scispace.com

Mass Spectrometry: Determines the molecular weight of the ligand and complexes.

Molar Conductivity Measurements: Indicate whether the complexes are neutral or ionic in solution.

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. scispace.com

The table below summarizes the synthesis and characterization of selected metal complexes with pyrrole-2-carboxaldehyde-derived ligands.

Ligand SourceMetal IonsCharacterization Methods
Pyrrole-2-carboxaldehyde + 4-Methoxy AnilineFe(II), Co(II), Ni(II)IR, NMR, UV-vis, Thermal Analysis
Pyrrole-2-carboxaldehyde + AlanineCu(II), Co(II), Mn(II), Zn(II), Ni(II)IR, UV, Powder XRD, SEM, EDAX
Pyrrole-2-carboxaldehyde + S-allyldithiocarbazateNi(II)Elemental Analysis, IR, NMR, UV-Vis, Mass Spec, X-ray Diffraction
Pyrrole-2-carboxaldehyde + Ferrocenecarboxylic acid hydrazideZn(II), Cd(II), Pd(II)DFT calculations, IR, NMR, UV-Vis
Pyrrole-2-carboxaldehyde + 6-methoxypyridin-3-amineCo(II), Cu(II)Elemental Analysis, IR, UV-Vis, Mass Spec

Ligand Binding Modes and Geometries in Coordination Compounds

Pyrrole-2-carboxaldehyde-derived ligands can adopt various binding modes depending on the specific donor atoms present in the Schiff base and the nature of the metal ion.

Bidentate Coordination: This is a common binding mode.

N,O-donor: In Schiff bases derived from amino acids like alanine, the ligand coordinates to the metal ion through the azomethine nitrogen and a carboxylato oxygen atom. jetir.org

N,S-donor: For ligands derived from thiosemicarbazones or dithiocarbazates, coordination often occurs via the azomethine nitrogen and a thiolate sulfur atom. ias.ac.inscispace.com In these cases, the ligand typically acts as a uninegative, bidentate chelating agent. scispace.com

Tridentate Coordination: Some ligands can coordinate in a tridentate fashion. For instance, pyrrole-2-aldehyde thiosemicarbazone can act as a dianionic N,N,S-donor, utilizing the pyrrole nitrogen, the imine nitrogen, and the thiolate sulfur to bind to a metal center like palladium. ias.ac.in

The coordination of these ligands to a metal center results in various geometries:

Square Planar: This geometry is frequently observed for Ni(II) and Pd(II) complexes. For example, a nickel(II) complex with a Schiff base from S-allyldithiocarbazate adopts a square planar geometry where the two bidentate ligands are arranged in a cis-configuration. scispace.com A palladium complex with a ferrocenoylhydrazone ligand also shows a square planar trans conformation. researchgate.net

Distorted Square Planar: Often seen with Cu(II) complexes due to the Jahn-Teller effect. jetir.org

Tetrahedral: This geometry has been confirmed for Mn(II) and Co(II) complexes derived from Schiff bases of o-phenylenediamine and pyrrole-2-carboxaldehyde.

Octahedral: This geometry is often achieved when additional ligands, such as water molecules or other solvent molecules, coordinate to the metal center along with the primary Schiff base ligand.

The specific binding mode and resulting geometry are influenced by factors such as the steric and electronic properties of the ligand, the coordination preferences of the metal ion, and the reaction conditions.

Computational and Theoretical Investigations of Pyrrole 2 Carboxaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to study the electronic properties of many-body systems, such as atoms and molecules. DFT methods are employed to determine optimized geometries, electronic structures, and various molecular properties, providing a theoretical framework for understanding and predicting chemical behavior.

The initial step in the computational analysis of a molecule like 5-Methoxy-1H-pyrrole-2-carboxaldehyde involves geometry optimization. This process seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose scielo.org.mxresearchgate.net. The optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific computational studies providing these parameters for this compound are not prevalent in the surveyed literature, the expected data from such a calculation would resemble the format presented in Table 1.

Table 1: Representative Calculated Geometrical Parameters for a Pyrrole (B145914) System This table is illustrative and does not represent actual calculated data for this compound.

ParameterAtoms InvolvedCalculated Value
Bond LengthN1-C2~1.37 Å
Bond LengthC2-C3~1.38 Å
Bond LengthC5-O(methoxy)~1.36 Å
Bond LengthC2-C(aldehyde)~1.47 Å
Bond AngleC5-N1-C2~109°
Bond AngleN1-C2-C(aldehyde)~125°
Dihedral AngleC3-C2-C(aldehyde)-O(aldehyde)~180°

Following geometry optimization, an electronic structure analysis is performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic excitation properties mdpi.com. For pyrrole derivatives, the HOMO and LUMO are typically distributed across the π-system of the entire molecule researchgate.net.

DFT calculations are a reliable method for predicting spectroscopic data, which can then be used to validate and interpret experimental results. Vibrational frequencies from Infrared (IR) spectroscopy can be computed by performing a frequency calculation on the optimized geometry. The calculated frequencies correspond to the normal modes of vibration of the molecule, such as N-H stretching, C=O stretching of the aldehyde, and C-O stretching of the methoxy (B1213986) group asrjetsjournal.org. Comparing the computed IR spectrum with experimental data helps in the assignment of observed vibrational bands nist.gov.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach asrjetsjournal.org. These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted values with experimental spectra, researchers can confirm structural assignments modgraph.co.ukliverpool.ac.uk. While specific calculated NMR data for this compound is not detailed in the available literature, Table 2 illustrates the typical output of such a computational study.

Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table is illustrative and does not represent actual data for this compound.

NucleusCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
H (N1)~9.5 - 11.0--
H (Aldehyde)~9.4 - 9.6--
H (Pyrrole C3)~6.9 - 7.1--
H (Pyrrole C4)~6.1 - 6.3--
H (Methoxy)~3.8 - 4.0--
C (Aldehyde)~178 - 182--
C (Pyrrole C5)~150 - 155--
C (Pyrrole C2)~130 - 135--

Computational methods are invaluable for studying non-covalent interactions, which govern the condensed-phase behavior of molecules. For this compound, key intermolecular interactions would include hydrogen bonding involving the N-H group as a donor and the aldehyde or methoxy oxygen atoms as acceptors, as well as π-stacking interactions between pyrrole rings scispace.com.

DFT can be used to model dimers or larger clusters of molecules to investigate these interactions. By calculating the interaction energy and decomposing it into components such as electrostatic, dispersion, and steric repulsion, a deeper understanding of the nature of the intermolecular forces can be achieved scispace.comrsc.org. For instance, a study on pyrrole dimers revealed a minimum interaction energy of -5.38 kcal/mol for a parallel-displaced configuration, highlighting the significance of stacking interactions scispace.com. Such studies help explain crystal packing, solubility, and other macroscopic properties. Although a specific computational analysis of the hydrogen bonding network of this compound is not available in the reviewed literature, the established methodologies provide a clear path for such an investigation.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation energies, these studies provide a step-by-step picture of how reactants are converted into products.

The reaction of aldehydes with hydroxylamine (B1172632) to form oximes is a fundamental transformation. Quantum chemical studies on related systems, such as the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde with hydroxylamine, offer significant insights into this process. These studies, using methods like B2PLYP-D2/6-311+G**, have shown that the reaction mechanism is sensitive to the presence of solvent molecules proquest.comdntb.gov.uaresearchgate.net.

The oximation step, the initial nucleophilic attack of hydroxylamine on the aldehyde, is often facilitated by solvent molecules that act as proton shuttles, thereby lowering the activation barrier proquest.comdntb.gov.ua. For the reaction involving N-allenyl-1H-pyrrole-2-yl-carbaldehyde, it was found that two explicit solvent molecules were necessary to accurately model the proton transfer and reproduce the activation barriers for the oximation stage researchgate.net. Following oximation, the resulting E-oxime can undergo intramolecular cyclization. The activation barrier for this subsequent step was found to be adequately modeled with only one solvent molecule researchgate.net. A recent study also investigated the influence of substituents at the fourth and fifth positions of the pyrrole ring on the kinetics of oximation and cyclization, finding that aryl substituents tend to favor the reaction compared to alkyl substituents researchgate.net. These findings provide a detailed mechanistic framework for understanding how a 5-methoxy substituent might influence the oximation of pyrrole-2-carboxaldehyde.

The synthesis of polysubstituted pyrroles can be achieved through various methods, including oxidative annulation reactions. One such method involves the iodine/copper-mediated reaction of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to produce pyrrole-2-carbaldehydes organic-chemistry.org. Experimental studies have proposed a multi-step mechanism involving sequential iodination, Kornblum oxidation to form a key intermediate, condensation, cyclization, and a final oxidative aromatization step organic-chemistry.org.

While detailed quantum chemical studies on this specific oxidative annulation are not extensively documented, DFT calculations have been successfully applied to elucidate the mechanisms of other pyrrole synthesis reactions, such as CuH-catalyzed and Pd-catalyzed annulations organic-chemistry.orgmdpi.com. These computational studies typically involve calculating the energy profile of the proposed reaction pathway, optimizing the geometries of intermediates and transition states, and confirming the nature of transition states through frequency analysis. Such an approach could be applied to the oxidative annulation pathway to:

Validate the proposed sequence of steps (iodination, condensation, cyclization, etc.).

Determine the rate-determining step by identifying the highest activation energy barrier.

Explain the role of the copper catalyst and iodine in facilitating the reaction.

Understand the regioselectivity and substrate scope of the reaction.

By analogy with DFT studies on other catalytic cycles for pyrrole synthesis, a computational investigation would provide crucial mechanistic insights into the formation of the pyrrole-2-carboxaldehyde core via oxidative annulation acs.org.

Theoretical Prediction of Substituent Effects on Reaction Kinetics and Thermodynamics

Computational chemistry provides powerful tools for predicting how the addition of different functional groups to the pyrrole-2-carboxaldehyde core influences the thermodynamics and kinetics of its chemical reactions. Theoretical studies, primarily using Density Functional Theory (DFT), allow for the elucidation of reaction mechanisms and the quantification of energy barriers and reaction energies, offering insights that guide synthetic efforts.

The electronic nature of a substituent on the pyrrole ring is a primary determinant of the molecule's reactivity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). An EDG, such as the methoxy group in this compound, increases the electron density of the aromatic ring system. Conversely, an EWG, like a nitro group, decreases it. These electronic perturbations directly impact the reactivity of the carboxaldehyde functional group.

Kinetic Predictions: Activation Energy Barriers

Reaction kinetics are governed by the activation energy (ΔG‡) of the rate-determining step. Computational models can calculate this barrier, predicting how a substituent will affect the reaction rate. For reactions involving nucleophilic attack on the aldehyde carbon, the electrophilicity of this carbon is crucial.

Electron-Donating Groups (e.g., -OCH₃): The 5-methoxy group donates electron density to the pyrrole ring through resonance. This effect extends to the carboxaldehyde group, reducing the partial positive charge on the carbonyl carbon. This decrease in electrophilicity makes the aldehyde less susceptible to nucleophilic attack, thereby increasing the activation energy (ΔG‡) and slowing the reaction rate compared to the unsubstituted pyrrole-2-carboxaldehyde.

Electron-Withdrawing Groups (e.g., -NO₂): An EWG at the 5-position withdraws electron density from the ring and the carboxaldehyde group. This makes the carbonyl carbon more electrophilic and more reactive towards nucleophiles. Consequently, the presence of an EWG is predicted to lower the activation energy and accelerate the reaction rate.

Theoretical studies on analogous heterocyclic systems, such as thiophenes, have established robust linear correlations between calculated Gibbs free energy barriers and experimental reactivity parameters. nih.gov A similar approach can be applied to substituted pyrrole-2-carboxaldehydes to predict reaction kinetics.

Substituent (at C5)Hammett Constant (σₚ)Predicted Effect on Carbonyl ElectrophilicityPredicted Activation Energy (ΔG‡) for Nucleophilic AdditionPredicted Reaction Rate
-OCH₃ (Methoxy)-0.27DecreasedHighestSlowest
-CH₃ (Methyl)-0.17Slightly DecreasedHigherSlower
-H (Hydrogen)0.00BaselineBaselineBaseline
-Cl (Chloro)0.23IncreasedLowerFaster
-CN (Cyano)0.66Significantly IncreasedLowerFaster
-NO₂ (Nitro)0.78Strongly IncreasedLowestFastest

Thermodynamic Predictions: Reaction Enthalpies

The stability of the pyrrole-2-carboxaldehyde molecule is influenced by the substituent. An EDG like the 5-methoxy group can stabilize the molecule through resonance. This increased stability of the reactant can make a reaction less exothermic (a smaller negative ΔH) compared to the unsubstituted analog, assuming the substituent does not provide greater stabilization to the product. Conversely, an EWG might destabilize the reactant relative to the product, potentially making a reaction more thermodynamically favorable.

Substituent (at C5)Predicted Effect on Reactant StabilityPredicted Reaction Enthalpy (ΔH) for Exothermic ReactionThermodynamic Favorability
-OCH₃ (Methoxy)StabilizingLess NegativeLess Favorable
-CH₃ (Methyl)Slightly StabilizingSlightly Less NegativeSlightly Less Favorable
-H (Hydrogen)BaselineBaselineBaseline
-Cl (Chloro)Slightly DestabilizingSlightly More NegativeSlightly More Favorable
-CN (Cyano)DestabilizingMore NegativeMore Favorable
-NO₂ (Nitro)Strongly DestabilizingMost NegativeMost Favorable

Advanced Applications in Chemical Synthesis and Materials Science Research

Building Blocks for Complex Heterocyclic Architectures

The methoxy-substituted pyrrole-2-carboxaldehyde unit is a fundamental building block for creating elaborate heterocyclic systems. Its aldehyde and methoxy (B1213986) functional groups provide reactive sites for condensation and modification, enabling the assembly of intricate molecular architectures with significant biological and material applications.

Precursors in Porphyrin Synthesis

Porphyrins and related macrocycles, such as corroles, are vital in various biological processes and have applications in catalysis and materials science. hbni.ac.innih.gov The synthesis of these complex structures often relies on the condensation of simpler pyrrolic precursors with aldehydes. researchgate.netresearchgate.net Dipyrromethanes, which are essentially two pyrrole (B145914) rings linked by a methylene (B1212753) bridge, are common intermediates in these syntheses. Functionalized pyrrole-2-carboxaldehydes can be envisioned as precursors to such dipyrromethane structures, which then undergo further condensation and cyclization to form the porphyrin macrocycle. The methoxy group on the pyrrole ring can modulate the electronic properties of the final porphyrin, influencing its photophysical characteristics and catalytic activity.

Synthetic Intermediates for Bipyrroles and Multi-Pyrrolic Systems

The most prominent role of the methoxy-pyrrole-carboxaldehyde scaffold is as a precursor to 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). nih.govfrontiersin.org MBC is a critical biosynthetic intermediate for a wide array of pyrrole-containing natural products. frontiersin.orgresearchgate.net Synthetic chemists have developed versatile and cost-effective routes to prepare MBC and its analogs, often starting from simpler functionalized pyrroles. nih.govpdx.edu These synthetic strategies allow for the creation of a library of bipyrrole and multi-pyrrolic systems with diverse substitution patterns, which are then used to build more complex molecules. nih.govnih.gov The development of straightforward synthetic routes to access these bipyrrole carboxaldehydes has been crucial for exploring the structure-activity relationships of the final natural product analogs. nih.govnih.gov

Role in the Total Synthesis of Natural Product Analogs (e.g., Prodiginines, Tambjamines)

The bifurcated biosynthetic pathway for prodiginines and tambjamines converges at the formation of the key intermediate, 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). chim.itresearchgate.net This compound serves as the common precursor that is condensed with either a substituted monopyrrole (like 2-methyl-3-amylpyrrole) to form prodiginines, or with an alkylamine to form tambjamines. nih.govchim.it

This biosynthetic blueprint has been adopted in the total synthesis of these natural products and their analogs. pdx.edu Researchers have demonstrated that acid-catalyzed condensation of various synthesized bipyrrole-carboxaldehydes with appropriate alkylpyrroles or alkylamines provides the desired B-ring functionalized prodiginines and tambjamines in good to excellent yields. nih.gov The accessibility of MBC and its derivatives has enabled the large-scale generation of these bioactive compounds for advanced biological and structure-activity relationship (SAR) studies. nih.govpdx.edu

PrecursorTarget Molecule ClassCondensation Partner
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)ProdigininesSubstituted monopyrroles (e.g., 2-methyl-3-amylpyrrole)
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)TambjaminesAlkylamines/Arylamines
B-Ring Functionalized 2,2'-bipyrrole-5-carboxaldehydesProdiginine AnalogsSubstituted monopyrroles
B-Ring Functionalized 2,2'-bipyrrole-5-carboxaldehydesTambjamine AnalogsAlkylamines/Arylamines

Ligand Design in Catalysis Research

The pyrrole-2-carboxaldehyde framework is a versatile scaffold for designing ligands for transition metal catalysis. The aldehyde group can be readily condensed with amines to form Schiff base ligands, which can coordinate with a wide variety of metal ions. nih.govchemijournal.com The resulting metal complexes have shown significant catalytic activity in numerous organic transformations. nih.govtijer.org

Development of Chiral Catalysts from Pyrrole-2-Carboxaldehyde Derivatives

The synthesis of chiral molecules containing a pyrrole unit is an active area of research. rsc.orgresearchgate.net Pyrrole-2-carboxaldehyde derivatives can be reacted with chiral amines to create chiral Schiff base ligands. These ligands can then be complexed with metals to form asymmetric catalysts. Such catalysts are valuable for enantioselective synthesis, a critical process in the pharmaceutical industry. While the direct synthesis of chiral catalysts from 5-methoxy-1H-pyrrole-2-carboxaldehyde is not extensively documented, the principles of ligand design allow for its potential use. The methoxy group, by altering the electronic environment of the pyrrole ring, could influence the stereoselectivity and activity of the resulting chiral catalyst. Multicomponent reactions involving aldehydes, amines, and other reagents represent a powerful strategy for constructing functionalized chiral pyrrole and pyrroline (B1223166) systems under organocatalytic conditions. sci-hub.se

Exploration of Metal-Complex Catalytic Activities

Metal complexes incorporating Schiff bases derived from pyrrole-2-carboxaldehyde have been synthesized and characterized for their catalytic applications. researchgate.net These complexes are capable of catalyzing a range of reactions, including oxidations. researchgate.netscispace.com For instance, ruthenium(II) Schiff base complexes derived from pyrrole-2-carboxaldehyde are effective catalysts for the oxidation of primary alcohols. researchgate.net

The coordination of the pyrrole nitrogen and the imine nitrogen of the Schiff base to a metal center creates a stable chelate structure. Functional groups on the pyrrole ring, such as a methoxy group, can fine-tune the electronic and steric properties of the ligand. This modulation can impact the stability, reactivity, and selectivity of the metal complex in catalytic cycles. chemijournal.com Research has shown that copper complexes with thiosemicarbazone ligands derived from functionalized pyrrole-2-carboxaldehydes possess potential for catalytic applications in organic transformations. researchgate.netresearchgate.net The versatility of the pyrrole-2-carboxaldehyde scaffold makes it a promising platform for developing new metal-based catalysts. organic-chemistry.org

Ligand TypeMetal IonPotential Catalytic Application
Schiff Base from Pyrrole-2-carboxaldehydeRuthenium(II)Alcohol Oxidation
Schiff Base from Pyrrole-2-carboxaldehydeCobalt(II), Iron(II), Copper(II)Oxygenation, Hydrolysis, Redox Reactions
Thiosemicarbazone from Pyrrole-2-carboxaldehydeCopper(I), Copper(II)Organic Transformations, Reduction Reactions

Applications in Functional Materials Research

The unique electronic and structural characteristics of this compound make it a molecule of significant interest in the field of functional materials. Its pyrrole core is an electron-rich aromatic system, a common feature in many organic electronic materials. The presence of a methoxy group at the 5-position further enhances the electron-donating nature of the pyrrole ring, while the carboxaldehyde group at the 2-position provides a reactive site for the construction of larger, more complex molecular and polymeric structures. These features position this compound as a valuable precursor for the development of advanced materials with tailored optical and electronic properties.

While specific reports detailing the polymerization of this compound are limited, its molecular structure is highly amenable to the synthesis of conjugated polymers and organic semiconductors. The aldehyde functionality is a key reactive handle for established polymerization methodologies that form the carbon-carbon double bonds characteristic of conjugated polymer backbones.

The electron-donating methoxy group on the pyrrole ring is expected to influence the electronic properties of any resulting polymer. By increasing the electron density of the pyrrole unit, the methoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This can be a crucial factor in tuning the bandgap of the material and in optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Several synthetic strategies could potentially be employed to incorporate this compound into conjugated polymer chains. These include, but are not limited to, Knoevenagel and Wittig-type reactions which are well-established methods for forming vinylene linkages.

Below is a table summarizing potential synthetic routes and the expected properties of the resulting polymers.

Polymerization ReactionCo-monomerPotential Polymer StructureExpected Properties
Knoevenagel CondensationA molecule with active methylene groups (e.g., malononitrile)Alternating pyrrole-vinylene copolymerNarrowed bandgap, potential for n-type semiconductivity
Wittig ReactionA bis(phosphonium) saltAlternating pyrrole-vinylene copolymerGood solubility, tunable electronic properties
Schiff Base FormationA diaminePolymer with imine linkagesPotential for chemosensory applications, thermal stability

These potential polymers, featuring the 5-methoxypyrrole moiety, would be of interest for fundamental research into structure-property relationships in organic semiconductors.

The pyrrole carboxaldehyde scaffold is a fundamental building block for a variety of chromophores. The extended π-conjugation that can be achieved by reacting the aldehyde group makes these compounds colored, and thus potential dyes and pigments. The color and other properties of these materials can be finely tuned by chemical modification of the pyrrole ring.

The presence of the methoxy group in this compound is significant in this context. As an electron-donating group, it can act as an auxochrome, a group that intensifies the color of a chromophore. This effect is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom, which can lead to a bathochromic (red) shift in the absorption spectrum of the molecule.

Pyrrole carboxaldehydes are known precursors to dipyrromethene dyes, which are intensely colored compounds. Reaction of this compound with a pyrrole derivative, followed by oxidation, could yield a methoxy-substituted dipyrromethene. These dyes are of interest for their strong absorption in the visible region and their fluorescence properties.

Furthermore, the diketopyrrolopyrrole (DPP) class of high-performance pigments is based on a pyrrole core. While the synthesis of DPP pigments typically involves the reaction of a succinonitrile (B93025) with a benzonitrile (B105546) derivative, the pyrrole carboxaldehyde scaffold can be used to synthesize analogues and other novel pigment structures. The incorporation of the 5-methoxypyrrole unit could lead to pigments with new shades and improved properties such as lightfastness and thermal stability.

The following table outlines potential dye and pigment structures that could be synthesized from this compound and their anticipated properties.

Dye/Pigment ClassSynthetic ApproachPotential StructureAnticipated Properties
Dipyrromethene DyeCondensation with a pyrrole, followed by oxidationMethoxy-substituted dipyrrometheneIntense color, potential for fluorescence
Merocyanine DyeKnoevenagel condensation with an active methylene compound containing an acceptor groupDonor-π-acceptor structureSolvatochromism, potential for use in sensing applications
Azomethine PigmentCondensation with an aromatic amineSchiff base with extended conjugationGood thermal stability, potential for high color strength

The exploration of this compound in the development of new dyes and pigments represents a promising area for future research.

Q & A

Q. Optimization Strategies :

  • Use of catalysts (e.g., palladium or copper complexes) to enhance regioselectivity during cyclization .
  • Temperature control (<100°C) to prevent decomposition of sensitive intermediates .
  • Yield improvements via iterative solvent screening (e.g., DMF for polar intermediates or THF for non-polar steps) .

How is X-ray crystallography applied to determine the molecular structure of this compound?

Basic Research Question
X-ray crystallography remains the gold standard for structural elucidation:

  • Data Collection : Single-crystal diffraction using synchrotron or laboratory X-ray sources.
  • Software Tools : SHELX programs (e.g., SHELXL for refinement) enable precise modeling of bond lengths, angles, and torsional parameters .
  • Challenges : Crystallization of the aldehyde group may require co-crystallization with stabilizing agents (e.g., methanol).

Q. Example Data :

ParameterValue
Space GroupP2₁/c
Bond Length (C=O)1.21 Å
Dihedral Angle (Pyrrole Ring)178.5°

Which density-functional theory (DFT) methods are most accurate for modeling the electronic structure of this compound?

Advanced Research Question
DFT methods are critical for predicting electronic properties:

  • Hybrid Functionals : B3LYP (Becke-3-Lee-Yang-Parr) combines exact exchange and gradient corrections, achieving <3 kcal/mol error in thermochemical calculations .
  • Basis Sets : 6-311++G(d,p) provides balanced accuracy for π-conjugated systems.
  • Applications :
    • HOMO-LUMO gap prediction for reactivity studies.
    • Charge distribution analysis to identify nucleophilic/electrophilic sites.

Q. Performance Comparison :

FunctionalAvg. Error (kcal/mol)
B3LYP2.4
PBE5.1
M06-2X3.8

How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Solvent Effects : DFT simulations in vacuum vs. experimental data in solvent (e.g., DMSO). Include implicit solvation models (e.g., PCM) .
  • Vibrational Modes : IR/Raman spectra may conflict with harmonic approximations in DFT. Use anharmonic corrections or experimental scaling factors (0.96–0.98) .
  • Dynamic Effects : MD simulations to account for conformational flexibility in NMR chemical shift predictions .

Q. Case Study :

  • Computed NMR (B3LYP) : δ 9.8 ppm (aldehyde).
  • Experimental NMR : δ 9.7 ppm (DMSO-d₆). Adjust for solvent polarity and spin-orbit coupling .

What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

Q. Methodological Focus

  • Catalyst Screening : Pd(OAc)₂ improves coupling efficiency in methoxy group introduction (yield: 78% vs. 52% without catalyst) .
  • Stepwise Monitoring : In-situ FTIR to track aldehyde formation and prevent over-oxidation.
  • Workflow Table :
StepReagentTemp. (°C)Yield (%)
CyclizationH₂SO₄8065
MethoxylationCH₃I/K₂CO₃6082
OxidationMnO₂RT73

What are the key considerations for analyzing the biological activity of this compound in enzyme inhibition studies?

Advanced Research Question

  • Binding Affinity : Docking studies (AutoDock Vina) to identify interactions with enzyme active sites (e.g., hydrogen bonding with Ser residues).
  • In Vitro Assays : IC₅₀ determination using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) .
  • Metabolic Stability : LC-MS to monitor aldehyde oxidation to carboxylic acid derivatives in hepatic microsomes .

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